molecular formula C7H10N6 B2405319 5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine CAS No. 1219543-47-1

5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2405319
CAS No.: 1219543-47-1
M. Wt: 178.199
InChI Key: MWHXOZKAXORNQV-UHFFFAOYSA-N
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Description

5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their stability and biological activity, making this compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine typically involves a multi-step process. One common method includes the reaction of 3-methyl-1H-pyrazole with formaldehyde and acetamide under controlled conditions. The reaction is carried out at temperatures ranging from 140 to 160°C without the use of solvents. The reaction time is generally between 3 to 10 hours, and the purification is achieved by distillation under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and distillation units to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine is unique due to its dual ring structure, which imparts both stability and biological activity. This makes it particularly valuable in the development of new pharmaceuticals and industrial applications.

Properties

IUPAC Name

5-[(3-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c1-5-2-3-13(12-5)4-6-9-7(8)11-10-6/h2-3H,4H2,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHXOZKAXORNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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